molecular formula C18H36N4O11.H2O4S<br>C18H38N4O15S B3416278 2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid CAS No. 70560-51-9

2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid

Cat. No.: B3416278
CAS No.: 70560-51-9
M. Wt: 582.6 g/mol
InChI Key: OOYGSFOGFJDDHP-KMCOLRRFSA-N
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Description

Kanamycin A sulfate is an aminoglycoside sulfate salt. It has a role as an antibacterial drug and a geroprotector. It contains a kanamycin A.
Kanamycin Sulfate is the sulfate salt of kanamycin, a naturally occurring aminoglycoside antibiotic with antimicrobial property. Derived from Streptomyces kanamyceticus, kanamycin is an antibiotic complex consisting of three components: kanamycin A, the major component (also usually designated as kanamycin), and kanamycins B and C, the minor components. This agent irreversibly binds to the bacterial 30S ribosomal subunit. Specifically, this antibiotic is lodged between 16S rRNA and S12 protein within the 30S subunit. This leads to interference with translational initiation complex, misreading of mRNA, thereby hampering protein synthesis and resulting in bactericidal effect. Aminoglycosides are mostly ineffective against anaerobic bacteria, fungi and viruses.
Kanamycin A Sulfate is the sulfate salt form of kanamycin A, the major component of the kanamycin complex, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, with antibacterial activity.
Antibiotic complex produced by Streptomyces kanamyceticus from Japanese soil. Comprises 3 components: kanamycin A, the major component, and kanamycins B and C, the minor components.

Mechanism of Action

Target of Action

Kanamycin sulfate primarily targets the bacterial 30S ribosomal subunit. This subunit is crucial for protein synthesis in bacteria, playing a key role in translating mRNA into functional proteins .

Mode of Action

Kanamycin binds irreversibly to the 30S subunit of the bacterial ribosome, specifically interacting with the 16S rRNA and certain proteins . This binding interferes with the decoding site, causing misreading of mRNA. As a result, incorrect amino acids are incorporated into the growing peptide chain, leading to the production of nonfunctional or toxic proteins .

Biochemical Pathways

The primary biochemical pathway affected by kanamycin is protein synthesis. By disrupting the accuracy of mRNA translation, kanamycin halts the production of essential proteins required for bacterial growth and survival. This disruption leads to bacterial cell death, as the bacteria cannot maintain their cellular functions without proper protein synthesis .

Pharmacokinetics

Result of Action

At the molecular level, kanamycin’s action results in the production of faulty proteins, which can be toxic to the bacterial cell. At the cellular level, this leads to the inhibition of bacterial growth and ultimately cell death. Clinically, this translates to the effective treatment of bacterial infections caused by susceptible organisms .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the stability and efficacy of kanamycin. For instance, kanamycin is more stable in neutral to slightly acidic conditions and can degrade in highly alkaline environments . Additionally, the presence of divalent cations like calcium and magnesium can interfere with its binding to the ribosome, potentially reducing its efficacy .

Kanamycin sulfate’s effectiveness and stability are also influenced by the presence of other antibiotics. For example, combining kanamycin with other aminoglycosides can lead to synergistic effects, enhancing bacterial killing .

Biochemical Analysis

Biochemical Properties

Kanamycin sulfate (1:1) (salt) plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the bacterial 30S ribosomal subunit, causing misreading of the mRNA and preventing the synthesis of essential proteins. This interaction involves binding to specific nucleotides of 16S rRNA and a single amino acid of protein S12 . The binding of kanamycin sulfate (1:1) (salt) to the ribosome interferes with the decoding site, leading to the production of faulty proteins and ultimately bacterial cell death .

Cellular Effects

Kanamycin sulfate (1:1) (salt) exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis, leading to cell death. In eukaryotic cells, kanamycin sulfate (1:1) (salt) can affect mitochondrial protein synthesis due to the similarity between bacterial ribosomes and mitochondrial ribosomes . This can result in mitochondrial dysfunction and impact cellular metabolism. Additionally, kanamycin sulfate (1:1) (salt) can influence cell signaling pathways and gene expression, leading to altered cellular functions .

Molecular Mechanism

The molecular mechanism of kanamycin sulfate (1:1) (salt) involves its binding to the bacterial 30S ribosomal subunit. Specifically, it binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . This binding interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit, causing misreading of tRNA and preventing accurate protein synthesis . The inhibition of protein synthesis leads to the accumulation of faulty proteins, disrupting cellular processes and ultimately causing bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of kanamycin sulfate (1:1) (salt) can change over time. The stability and degradation of the compound can influence its efficacy. Kanamycin sulfate (1:1) (salt) is relatively stable under standard storage conditions, but it can degrade over time, leading to reduced potency . Long-term exposure to kanamycin sulfate (1:1) (salt) in in vitro or in vivo studies has shown that it can cause persistent effects on cellular function, including mitochondrial dysfunction and altered gene expression .

Dosage Effects in Animal Models

The effects of kanamycin sulfate (1:1) (salt) vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without causing significant adverse effects . At higher doses, kanamycin sulfate (1:1) (salt) can exhibit toxic effects, including nephrotoxicity and ototoxicity . These toxic effects are dose-dependent and can lead to kidney damage and hearing loss in animal models .

Metabolic Pathways

Kanamycin sulfate (1:1) (salt) is involved in metabolic pathways related to its biosynthesis and degradation. The biosynthesis of kanamycin involves multiple enzymatic steps, including glycosylation and acetylation . The compound interacts with various enzymes and cofactors during its biosynthesis, leading to the production of active kanamycin sulfate (1:1) (salt) . In terms of degradation, kanamycin sulfate (1:1) (salt) can be metabolized by aminoglycoside-modifying enzymes, which can alter its structure and reduce its efficacy .

Transport and Distribution

Kanamycin sulfate (1:1) (salt) is transported and distributed within cells and tissues through various mechanisms. It is primarily distributed into the extracellular fluid and has a low oral bioavailability due to its highly polar nature . After parenteral administration, kanamycin sulfate (1:1) (salt) is rapidly absorbed and distributed into the extracellular fluid . It can also interact with transporters and binding proteins, influencing its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of kanamycin sulfate (1:1) (salt) is primarily within the cytoplasm and mitochondria of cells. Due to its ability to bind to ribosomes, it can localize to the ribosomal subunits within the cytoplasm . Additionally, kanamycin sulfate (1:1) (salt) can affect mitochondrial ribosomes, leading to its localization within mitochondria . This subcellular localization is crucial for its activity and function in inhibiting protein synthesis and causing bacterial cell death .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYGSFOGFJDDHP-KMCOLRRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N4O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94108-19-7, 94237-36-2
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94108-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt)
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DSSTOX Substance ID

DTXSID1047524
Record name Kanamycin A sulfate
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Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?)
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Record name Kanamycin disulfate
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Record name Kanamycin A sulfate
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Record name Kanamycin sulfate [USP:JAN]
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Record name KANAMYCIN A SULFATE
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